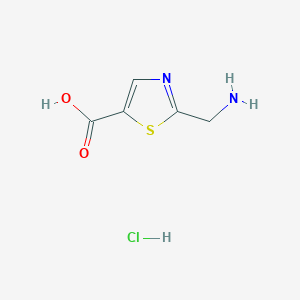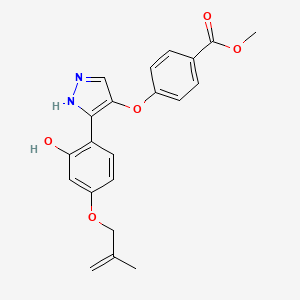
methyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-1H-pyrazol-4-yl)oxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the types of atoms it contains. It may also include information about its physical appearance .
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This can include the types of reactions used, the starting materials, and the conditions under which the synthesis occurs .Molecular Structure Analysis
Molecular structure analysis involves understanding the three-dimensional arrangement of the atoms in a molecule. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with other compounds or breakdown reactions that occur under certain conditions .Physical And Chemical Properties Analysis
Physical and chemical properties include things like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis and characterization of related pyrazole derivatives have been extensively studied to understand their chemical properties and potential applications in materials science and organic chemistry. For instance, the synthesis and mesomorphic behavior of new mesogens containing 1,3,4-oxadiazole fluorophore demonstrate the importance of structural variations in determining liquid crystalline properties and photoluminescent characteristics, potentially applicable in display technologies and optical devices (Han, Wang, Zhang, & Zhu, 2010). Similarly, the study of hydrogen-bonded sheets and chains in isomeric reaction products of related methyl benzoate compounds provides insights into the molecular interactions and electronic structure that could influence the design of molecular sensors or advanced materials (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Photophysical Properties
Investigations into the photophysical properties of compounds structurally similar to methyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-1H-pyrazol-4-yl)oxy)benzoate reveal their potential applications in photoluminescent materials. The synthesis, mesomorphic behavior, and photo-luminescent properties of mesogens with oxadiazole fluorophores have been characterized, showing the impact of molecular structure on the emission properties, which is crucial for developing new optical materials and fluorescence-based sensors (Han, Wang, Zhang, & Zhu, 2010).
Material Science and Liquid Crystal Research
Several studies focus on the compound's derivatives' mesomorphic behavior and potential applications in material science, especially in liquid crystal technology. The exploration of mesogens with varying mesophase behaviors, including cholesteric and nematic phases, underscores the significance of structural modifications in designing materials with specific optical and thermal properties for use in displays, sensors, and other advanced technological applications (Han, Wang, Zhang, & Zhu, 2010).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 4-[[5-[2-hydroxy-4-(2-methylprop-2-enoxy)phenyl]-1H-pyrazol-4-yl]oxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-13(2)12-27-16-8-9-17(18(24)10-16)20-19(11-22-23-20)28-15-6-4-14(5-7-15)21(25)26-3/h4-11,24H,1,12H2,2-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWQUMIDVWHMKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=C(C=C3)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-1H-pyrazol-4-yl)oxy)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

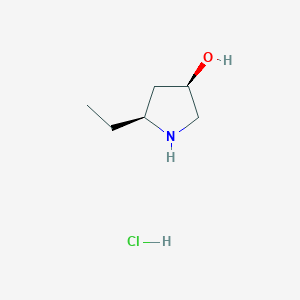
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2859034.png)
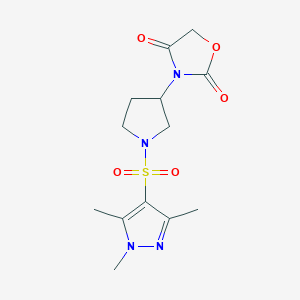
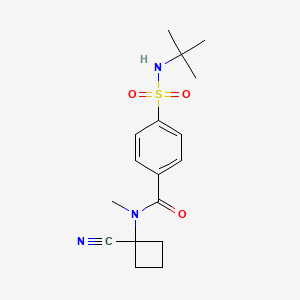

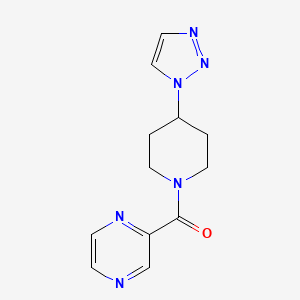
![2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-ethylphenyl)acetamide](/img/structure/B2859045.png)
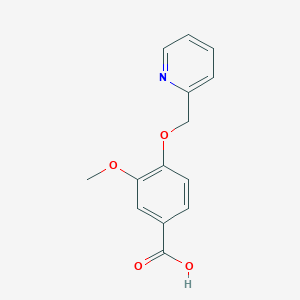
![Benzo[d]thiazol-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2859047.png)
![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3,5-dimethylpyrazole](/img/structure/B2859049.png)
![N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2859050.png)
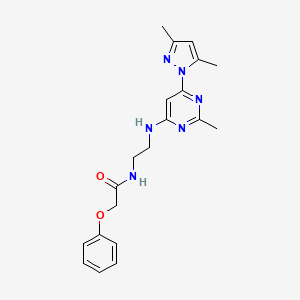
![4-(2-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2859053.png)
